![molecular formula C5H11NO2 B1340286 (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL CAS No. 104587-51-1](/img/structure/B1340286.png)
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Overview
Description
“(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL” is a chemical compound with the CAS Number: 104587-51-1 . Its molecular formula is C5H11NO2 and has a molecular weight of 117.15 . The IUPAC name for this compound is (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol .
Molecular Structure Analysis
The InChI code for “(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL” is 1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL” is a solid at room temperature and should be stored at 0-8 °C .Scientific Research Applications
Nucleic Acid Research Applications:
- The compound was used in the synthesis of intercalating nucleic acids (INAs), showing that its incorporation as a bulge in oligodeoxynucleotides induced a slight destabilization in INA-DNA duplexes, while strongly destabilizing INA-RNA duplexes. This highlights its potential utility in nucleic acid research and manipulation (Filichev & Pedersen, 2003).
Synthesis of 1′-aza-C-nucleosides:
- The compound was utilized in the synthesis of pyrimidine 1′-aza-C-nucleosides, which are important for pharmaceutical research. The study demonstrated the compound's versatility in forming nucleoside analogues, which are significant in the development of new medications (Filichev & Pedersen, 2001).
As a Synthesis Intermediate:
- It was synthesized in large scale as a useful intermediate for creating various bioactive molecules. This demonstrates its role as a building block in the synthesis of complex organic compounds (Kotian et al., 2005).
Glycosidase Inhibitory Activities:
- Derivatives of the compound were synthesized and tested for their inhibitory activities toward glycosidases. This research is significant for understanding the compound's potential in developing inhibitors for enzymes involved in carbohydrate metabolism (Popowycz et al., 2004).
Chiral Building Blocks in Organic Synthesis:
- The compound and its enantiomer were synthesized using asymmetric 1,3-dipolar cycloadditions, highlighting its importance as a chiral building block in the synthesis of enantiopure bioactive pyrrolidines (Karlsson & Högberg, 2001).
Safety and Hazards
properties
IUPAC Name |
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMMCNNFPJSI-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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